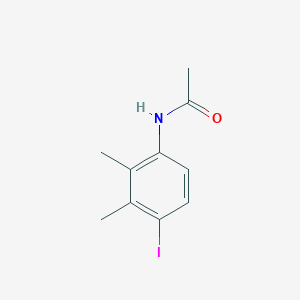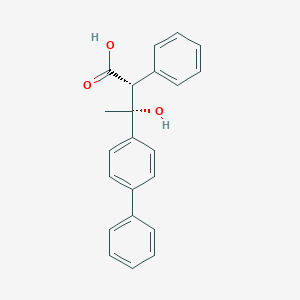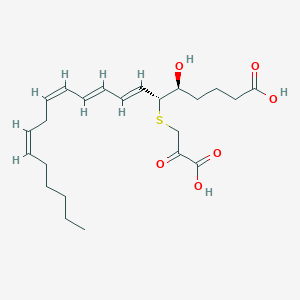
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and related derivatives often involves cyclization reactions, with starting pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition reactions. For example, polysubstituted methyl pyrrolidine-2-carboxylate derivatives can be synthesized in yields of 70-96% through cyclization of corresponding carbamothioyl derivatives and bromo-ethanones (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction. Crystallographic studies have helped in understanding the stereochemistry and confirming the absolute configuration of these compounds. For instance, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was elucidated through single crystal X-ray diffraction studies (Piwowarczyk et al., 2008).
Chemical Reactions and Properties
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including electrophilic substitution, to yield novel derivatives. These reactions are pivotal for the functionalization and further application of the compound in the synthesis of targeted molecules (Mogulaiah et al., 2018).
Physical Properties Analysis
The physical properties of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. Studies on solvated structures have provided insights into the crystal packing and molecular conformation, aiding in the understanding of the compound's behavior in different environments (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis. Research on its reactivity towards different reagents and under various conditions has expanded the understanding of its chemical properties and potential applications (Galenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
Versatile Synthesis Intermediates
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Beji (2015) described its role in the efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its application in preparing α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones. This demonstrates the compound's utility in creating a novel class of phosphono-β-lactams for further chemical transformations Beji, 2015.
Catalyst in Chemical Reactions
In addition to its role as a synthesis intermediate, this compound has been explored in catalysis. Doyle et al. (2010) discussed its use in metal carbene transformations, specifically in the context of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] catalysts. These catalysts exhibit higher enantiocontrol and, in some cases, higher diastereocontrol than comparable catalysts in carbon-hydrogen insertion reactions, highlighting the potential for precise control in chemical synthesis Doyle et al., 2010.
Synthesis of Antimicrobial and Anticancer Compounds
A significant area of research involves the synthesis of derivatives with antimicrobial and anticancer activities. For instance, Nural et al. (2018) designed and synthesized a series of polysubstituted derivatives based on the pyrrolidine structure, which showed interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests the potential for developing powerful antimycobacterial agents from these structures Nural et al., 2018.
Eigenschaften
IUPAC Name |
methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494067 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
122742-14-7 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)


